Ras p21 Farnesylation Inhibition: Manumycin E Exhibits IC50 = 120 μM vs. Manumycin D (IC50 = 92.5 μM) and Manumycin C (IC50 = 100 μM)
Manumycin E demonstrates an IC50 value of 120 μM for inhibiting the farnesylation of Ras protein p21 in a standardized enzyme inhibition assay system [1]. Under identical experimental conditions within the same patent disclosure, Manumycin C exhibited an IC50 of 100 μM, and Manumycin D exhibited an IC50 of 92.5 μM [1]. This establishes a clear potency hierarchy among the three co-disclosed manumycin compounds: Manumycin D > Manumycin C > Manumycin E in terms of Ras farnesylation inhibitory activity.
| Evidence Dimension | Inhibition of Ras protein p21 farnesylation (IC50) |
|---|---|
| Target Compound Data | 120 μM |
| Comparator Or Baseline | Manumycin C: 100 μM; Manumycin D: 92.5 μM |
| Quantified Difference | Manumycin E is 1.2-fold less potent than Manumycin C and 1.3-fold less potent than Manumycin D |
| Conditions | Ras p21 farnesylation inhibition assay system as described in US Patent 5444087 |
Why This Matters
The 20-30% differential in IC50 values among structurally analogous compounds enables researchers to select Manumycin E as a moderately potent Ras farnesylation probe when intermediate activity is preferred over the stronger inhibition provided by Manumycin D.
- [1] US Patent 5444087. Manumycin compounds. Filed October 19, 1993, issued August 22, 1995. Assignee: Bristol-Myers Squibb Company. IC50 data: Manumycin C = 100 μM, Manumycin D = 92.5 μM, Manumycin E = 120 μM. View Source
